ethyl isobutyrylacetate-d6 chemical structure and physical properties
ethyl isobutyrylacetate-d6 chemical structure and physical properties
An In-Depth Technical Guide to Ethyl Isobutyrylacetate-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ethyl isobutyrylacetate-d6, a deuterated analog of ethyl isobutyrylacetate. Given the limited availability of direct experimental data for the deuterated form, this document leverages data from the non-deuterated compound (ethyl isobutyrylacetate, CAS 7152-15-0) to infer its properties and characteristics. The principles of isotopic labeling are applied to explain the expected differences in its analytical profile.
Introduction and Strategic Importance
Ethyl isobutyrylacetate is a versatile building block in organic synthesis. It is notably used in the preparation of various heterocyclic compounds and has been employed in the synthesis of piperazine derivatives investigated as potential multireceptor atypical antipsychotics, as well as in the development of diacylglycerol acyltransferase 1 (DGAT1) inhibitors for the treatment of obesity.[1][2] The introduction of deuterium atoms to create ethyl isobutyrylacetate-d6 provides a powerful tool for researchers. Deuterated compounds are invaluable in a range of scientific applications, including:
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Mechanistic Studies: Elucidating reaction mechanisms by tracking the fate of the deuterated parts of the molecule.
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Pharmacokinetic and Metabolism Studies: Investigating the metabolic fate of drug candidates (metabolic switching). The increased mass of deuterium can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect.
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Analytical Standards: Serving as highly effective internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties but distinct mass.
Chemical Structure and Nomenclature
The systematic IUPAC name for ethyl isobutyrylacetate is ethyl 4-methyl-3-oxopentanoate.[3] The "-d6" designation in ethyl isobutyrylacetate-d6 indicates that six hydrogen atoms have been replaced by deuterium atoms. Based on the common conventions of chemical nomenclature and synthesis, the most probable positions for deuteration are the six hydrogens of the two methyl groups on the isobutyryl moiety.
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Chemical Formula (Non-deuterated): C8H14O3[4]
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Molecular Formula (d6): C8H8D6O3
Below is a visual representation of the chemical structure of ethyl isobutyrylacetate-d6.
Caption: Chemical structure of ethyl isobutyrylacetate-d6.
Physical and Chemical Properties
| Property | Value (for Ethyl Isobutyrylacetate) | Reference |
| CAS Number | 7152-15-0 | [1] |
| CAS Number (d6) | 1216475-83-0 | [4] |
| Molecular Weight | 158.19 g/mol | [3] |
| Molecular Weight (d6) | 164.23 g/mol (calculated) | |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | -9 °C | [1][5] |
| Boiling Point | 173 °C | [1][5] |
| Density | 0.98 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.425 | [1] |
| Solubility | Soluble in chloroform and methanol | [1] |
Analytical Characterization
The primary differences in the analytical data between ethyl isobutyrylacetate and its d6 analog will be observed in NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of the non-deuterated ethyl isobutyrylacetate (in the predominant keto form) shows several characteristic signals.[6] For the d6 analog, the signals corresponding to the isobutyryl methyl groups and the methine proton will be absent or significantly altered.
Expected 1H NMR Signals for Ethyl Isobutyrylacetate-d6 (Keto Form):
| Chemical Shift (δ) ppm (approx.) | Protons | Multiplicity | Coupling Constant (J) Hz (approx.) | Assignment |
| ~4.19 | 2H | Quartet (q) | ~7.1 | -OCH₂ CH₃ (Ester Ethyl Group) |
| ~3.44 | 2H | Singlet (s) | N/A | -COCH₂ CO- (Active Methylene) |
| ~1.27 | 3H | Triplet (t) | ~7.1 | -OCH₂CH₃ (Ester Ethyl Group) |
Key Differences from the Non-deuterated Spectrum:
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The doublet at approximately 1.13 ppm, corresponding to the six protons of the two methyl groups of the isobutyryl moiety, will be absent.
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The septet at approximately 2.85 ppm, corresponding to the single proton of the isobutyryl methine group, will also be absent.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak of ethyl isobutyrylacetate-d6 will be shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated compound.
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Molecular Ion (M+) of C8H14O3: ~158.09 m/z
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Expected Molecular Ion (M+) of C8H8D6O3: ~164.13 m/z
This mass shift of +6 amu is a definitive indicator of the incorporation of six deuterium atoms and is fundamental to its use as an internal standard in quantitative analyses.
Synthesis and Purification
While a specific, detailed synthesis protocol for ethyl isobutyrylacetate-d6 is not available in the reviewed literature, a plausible synthetic route can be inferred from the known synthesis of the non-deuterated compound. One common method for synthesizing ethyl isobutyrylacetate involves the reaction of a malonic ester with an isobutyryl halide.[7]
To produce the d6 analog, a deuterated starting material would be required. A likely precursor would be isobutyryl-d7 chloride or isobutyric-d7 acid.
Conceptual Synthesis Workflow for Ethyl Isobutyrylacetate-d6:
Caption: Conceptual workflow for the synthesis of ethyl isobutyrylacetate-d6.
Detailed Protocol for a Related Synthesis (Non-deuterated): [7]
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To a three-neck flask, add 125 mL of ethyl acetate and 13.6 g (80 mmol) of potassium monoethyl malonate.
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Stir and cool the mixture to 0-5 °C.
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Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.
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Heat the mixture to 35 °C over 30 minutes and stir for 6 hours at this temperature.
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Cool the reaction to 0 °C and dropwise add 6 mL (57 mmol) of isobutyryl chloride at 0-5 °C over approximately 1 hour.
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Allow the reaction to proceed for 12 hours at room temperature.
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Cool to 0 °C and carefully add 70 mL of 13% hydrochloric acid, maintaining the temperature below 20 °C.
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Separate the organic phase and extract the aqueous layer with toluene (3 x 40 mL).
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Combine the organic phases and wash with a saturated sodium bicarbonate solution until neutral, followed by a wash with 25 mL of saturated brine.
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Evaporate the solvent under reduced pressure.
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Distill the crude product under reduced pressure to obtain the final product.
Applications in Research and Development
The primary utility of ethyl isobutyrylacetate-d6 lies in its application as a stable isotope-labeled compound in various research settings.
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Drug Metabolism and Pharmacokinetics (DMPK): In drug development, deuterated compounds are used as tracers to study how a drug is absorbed, distributed, metabolized, and excreted. By incorporating a deuterated building block like ethyl isobutyrylacetate-d6 into a drug candidate, researchers can more easily track the parent compound and its metabolites using mass spectrometry.
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Quantitative Bioanalysis: Ethyl isobutyrylacetate-d6 can serve as an ideal internal standard for the quantification of the non-deuterated analog or related analytes in complex biological matrices. Its nearly identical chemical behavior ensures similar extraction and ionization efficiency, while its different mass allows for clear differentiation in the mass spectrometer, leading to highly accurate and precise measurements.
Conclusion
Ethyl isobutyrylacetate-d6 is a valuable, albeit specialized, chemical tool for researchers in organic synthesis, medicinal chemistry, and drug development. While direct experimental data for this deuterated compound is limited, a strong understanding of its properties and behavior can be derived from its non-deuterated counterpart and the fundamental principles of isotopic labeling. Its utility as a tracer and an internal standard underscores the importance of stable isotope-labeled compounds in modern scientific research.
References
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NextSDS. (n.d.). ETHYL ISOBUTYRYLACETATE-D6 — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). Ethyl isobutyrylacetate — Chemical Substance Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-methyl-3-oxo-, ethyl ester (CAS 7152-15-0). Retrieved from [Link]
- Google Patents. (n.d.). CN112358396A - Preparation process of ethyl isobutyrylacetate.
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PubChem. (n.d.). Ethyl isobutyrylacetate | C8H14O3 | CID 81583. Retrieved from [Link]
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Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved from [Link]
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PubChem. (n.d.). Ethyl Isobutyrate-d6 | C6H12O2 | CID 12366588. Retrieved from [Link]
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PubChem. (n.d.). 1-Chlorocyclopropane-1-carboxylic acid | C4H5ClO2 | CID 14736974. Retrieved from [Link]
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NIST. (n.d.). Isobutyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... Retrieved from [Link]
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